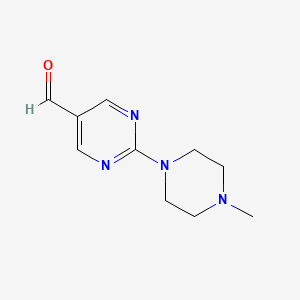
2-(4-Methylpiperazin-1-yl)pyrimidine-5-carbaldehyde
Übersicht
Beschreibung
“2-(4-Methylpiperazin-1-yl)pyrimidine-5-carbaldehyde” is a chemical compound with the molecular formula C10H14N4O . It is a powder at room temperature .
Molecular Structure Analysis
The molecular structure of “2-(4-Methylpiperazin-1-yl)pyrimidine-5-carbaldehyde” can be represented by the InChI code: 1S/C10H14N4O/c1-13-2-4-14(5-3-13)10-11-6-9(8-15)7-12-10/h6-8H,2-5H2,1H3 .Physical And Chemical Properties Analysis
“2-(4-Methylpiperazin-1-yl)pyrimidine-5-carbaldehyde” is a powder at room temperature . It has a molecular weight of 206.25 .Wissenschaftliche Forschungsanwendungen
Derivative Synthesis and Chemical Interactions
2-(4-Methylpiperazin-1-yl)pyrimidine-5-carbaldehyde and related compounds have been studied for their unique chemical properties and reactions, leading to the synthesis of novel derivatives. For instance, the interaction of 4,6-dichloropyrimidine-5-carbaldehyde with glycine esters has been explored under various conditions, yielding derivatives like N-(5-formylpyrimidin-4-yl)glycinate and cyclization products such as pyrrolo[2,3-d]pyrimidine and pyrido[2,3-d]pyrimidine. These derivatives have potential applications in synthesizing biologically active compounds due to their structural uniqueness and reactivity (Zinchenko, Muzychka, Biletskiy, & Smolii, 2018).
Biological Activity and Potential Therapeutic Applications
The structure-activity relationships of 2-aminopyrimidine-containing ligands, including those with 4-methylpiperazin-1-yl substituents, have been extensively studied for their affinity towards histamine H4 receptors. These studies have identified compounds with potent in vitro activity and anti-inflammatory properties in animal models, underscoring the therapeutic potential of these derivatives in treating conditions related to inflammation and pain (Altenbach et al., 2008).
Chemical Binding and DNA Interaction Studies
Compounds with the 4-methylpiperazin-1-yl group, such as 2-[2′-(4′′-Ethoxyphenyl)-1H-indol-6′-yl]-5-(4′′′-methylpiperazin-1′′′-yl)-1H-benzimidazole, have been synthesized and evaluated as DNA ligands. These studies provide insights into the binding characteristics of these compounds with DNA, potentially leading to applications in molecular biology and genetics (Clark, Kelly, Martin, White, & Lobachevsky, 1998).
Anticancer and Anti-inflammatory Applications
Research into novel pyrazolopyrimidines derivatives, including those with 4-methylpiperazin-1-yl groups, has shown promise in anticancer and anti-inflammatory applications. These compounds have been synthesized and evaluated for their biological activities, indicating potential therapeutic uses in treating cancer and inflammation-related conditions (Rahmouni et al., 2016).
Safety And Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation (H315), eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .
Eigenschaften
IUPAC Name |
2-(4-methylpiperazin-1-yl)pyrimidine-5-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N4O/c1-13-2-4-14(5-3-13)10-11-6-9(8-15)7-12-10/h6-8H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTMACIFKHRQZSG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NC=C(C=N2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Methylpiperazin-1-yl)pyrimidine-5-carbaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



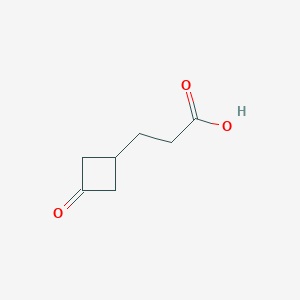
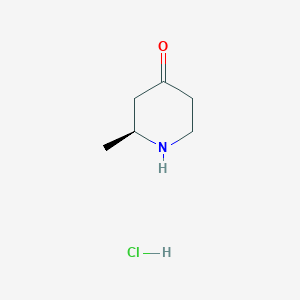
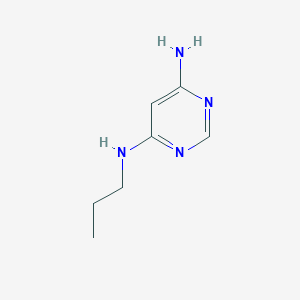
![Cyclohexanecarboxylic acid, 4-[(tetrahydro-2H-pyran-2-yl)oxy]-, ethyl ester](/img/structure/B1428785.png)
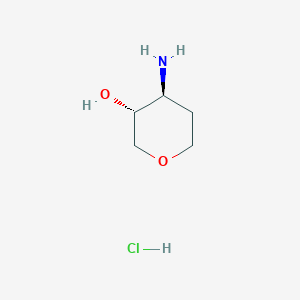
![5-Methyl-2-(pyrazolo[1,5-a]pyrazin-3-yl)pyrimidin-4-ol](/img/structure/B1428787.png)
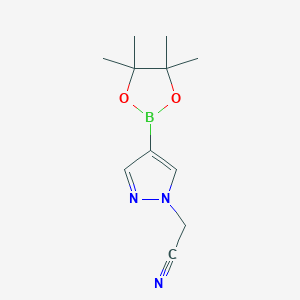
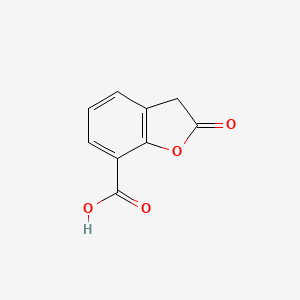
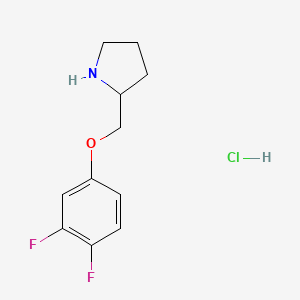
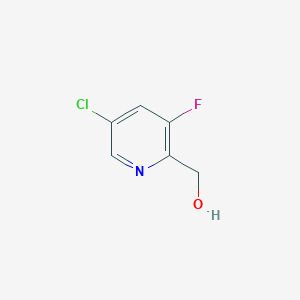

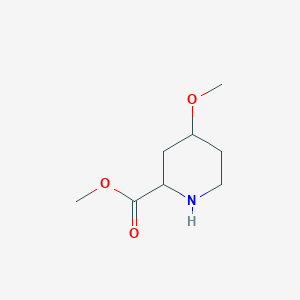
![Methyl 4-({2-[(tert-butoxycarbonyl)amino]ethyl}amino)-3-nitrobenzoate](/img/structure/B1428799.png)
![1-[4-(Chloromethyl)benzyl]pyrrolidine hydrochloride](/img/structure/B1428800.png)